Product packaging for 5-(oxan-4-yl)-1,3-oxazole(Cat. No.:CAS No. 2005680-12-4)

5-(oxan-4-yl)-1,3-oxazole

Cat. No.: B6210362
CAS No.: 2005680-12-4
M. Wt: 153.2
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Description

5-(Oxan-4-yl)-1,3-oxazole is a chemical compound of interest in medicinal chemistry and drug discovery research, featuring a 1,3-oxazole core substituted with a tetrahydropyran (oxan-4-yl) group . The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, found in a wide array of biologically active molecules and approved drugs . This heterocyclic system is a common structural motif in naturally occurring peptides and marine-derived alkaloids, where it often contributes to significant biological properties . Compounds containing the 1,3-oxazole structure have been extensively investigated and have demonstrated a diverse spectrum of pharmacological activities in scientific studies, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects . The incorporation of the tetrahydropyran moiety is a common strategy in lead optimization, as this saturated, oxygen-containing ring can favorably influence the compound's pharmacokinetic profile. Researchers utilize this and related oxazole derivatives as key intermediates in the synthesis of more complex molecules or as core structures in the development of novel therapeutic agents . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

2005680-12-4

Molecular Formula

C8H11NO2

Molecular Weight

153.2

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Oxan 4 Yl 1,3 Oxazole and Substituted Analogues

Strategies for Oxazole (B20620) Ring Formation with Oxan-4-yl Integration

The creation of the 5-(oxan-4-yl)-1,3-oxazole structure hinges on the effective formation of the 1,3-oxazole ring while ensuring the correct placement of the oxan-4-yl substituent at the C5 position. Various synthetic protocols have been adapted and optimized for this purpose.

Modified Van Leusen Oxazole Synthesis Protocols

The Van Leusen oxazole synthesis is a powerful and versatile method for constructing the oxazole ring. nih.govmdpi.comorganic-chemistry.org This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. nih.govmdpi.comwikipedia.org For the synthesis of this compound, tetrahydropyran-4-carboxaldehyde serves as the key aldehyde precursor.

The classical Van Leusen reaction proceeds via a [3+2] cycloaddition mechanism. nih.govmdpi.com Deprotonated TosMIC acts as a three-atom synthon, attacking the aldehyde to form an oxazoline (B21484) intermediate. nih.govmdpi.com Subsequent elimination of the tosyl group under basic conditions yields the desired 5-substituted oxazole. nih.govorganic-chemistry.org Modifications to the standard protocol have been developed to improve yields and accommodate a wider range of substrates, including those with cyclic substituents like the oxanyl group. nih.govsemanticscholar.org These modifications can include the use of different bases, such as potassium carbonate or organic bases like piperidine, and various solvent systems, including protic and aprotic solvents, and even ionic liquids. nih.govorganic-chemistry.orggoogle.com

Table 1: Key Features of Modified Van Leusen Oxazole Synthesis

FeatureDescription
Key Reagents Tetrahydropyran-4-carboxaldehyde, Tosylmethyl isocyanide (TosMIC)
Mechanism [3+2] cycloaddition followed by elimination nih.govmdpi.com
Intermediate Oxazoline nih.govmdpi.com
Bases Potassium carbonate, organic bases (e.g., piperidine) nih.govorganic-chemistry.org
Solvents Protic and aprotic solvents, ionic liquids nih.govsemanticscholar.orggoogle.com

Cycloaddition Reactions Incorporating Oxazole Precursors

Cycloaddition reactions provide a convergent approach to the synthesis of the oxazole ring. acs.orgrsc.org In the context of this compound, this can involve the reaction of a pre-formed fragment containing the oxan-4-yl group with a suitable dipolarophile. For instance, a [3+2] cycloaddition strategy can be employed where a nitrile ylide equivalent bearing the oxan-4-yl moiety reacts with a suitable two-atom component. rsc.org

Another approach involves the intramolecular Diels-Alder reaction of a 5-amino-substituted oxazole precursor. thieme-connect.com While this method typically leads to fused pyridine (B92270) systems, careful design of the dienophile and diene components could potentially be adapted for the synthesis of non-fused oxazoles with an oxan-4-yl substituent.

Transition Metal-Catalyzed Cyclization and Annulation Approaches

Transition metal catalysis offers highly efficient and selective methods for the formation of heterocyclic rings, including oxazoles. researchgate.net Palladium- and copper-based catalysts have been particularly prominent in this area. rsc.orgorganic-chemistry.orgacs.org

One strategy involves the palladium-catalyzed oxidative cyclization of amides and ketones. organic-chemistry.orgresearchgate.net In this approach, a suitable amide and a ketone containing the oxan-4-yl group could be coupled to form the oxazole ring through sequential C-N and C-O bond formations. organic-chemistry.org These reactions often utilize an oxidant to facilitate the catalytic cycle. organic-chemistry.org Copper-mediated reactions have also been developed for the synthesis of trisubstituted oxazoles through a cascade oxidative cyclization. rsc.org

Furthermore, gold-catalyzed reactions have emerged as a powerful tool for oxazole synthesis. researchgate.net For instance, the gold-catalyzed annulation of alkynyl thioethers provides a regioselective route to highly functionalized oxazoles. researchgate.net Adapting this methodology would involve the use of an alkynyl thioether bearing the oxan-4-yl group.

Table 2: Overview of Transition Metal-Catalyzed Oxazole Syntheses

Catalyst SystemReaction TypeKey Precursors
Palladium/CopperOxidative CyclizationAmides, Ketones rsc.orgorganic-chemistry.org
GoldAnnulationAlkynyl thioethers researchgate.net
PalladiumDirect ArylationOxazole-4-carboxylates, Aryl halides acs.org

Photoinduced and Electro-Oxidative Methodologies for Oxazole Ring Construction

Photoinduced and electro-oxidative methods represent modern and often milder alternatives for constructing oxazole rings. chemistryviews.orgthieme-connect.com Electrochemical synthesis, for example, can achieve the formation of polysubstituted oxazoles from ketones and acetonitrile, avoiding the need for external chemical oxidants. chemistryviews.orgorganic-chemistry.org To synthesize this compound using this approach, a ketone precursor bearing the oxan-4-yl group would be required. The reaction proceeds through a Ritter-type reaction followed by oxidative cyclization. organic-chemistry.org

Hypervalent iodine reagents, which can be generated electrochemically, are also effective in mediating oxidative cycloaddition reactions to form oxazoles. thieme-connect.com These reactions can start from various substrates, and the in situ generation of the active iodine species offers a safe and efficient way to perform the transformation. thieme-connect.com Recent developments have also explored CO2/photoredox-cocatalyzed tandem oxidative cyclization of α-bromo ketones and amines, although this method has some limitations regarding catalyst stability. rsc.org

Sustainable and Green Chemistry Routes for Oxazole Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for oxazole synthesis. ijpsonline.comijpsonline.com Microwave-assisted synthesis has been shown to significantly accelerate the Van Leusen reaction, leading to 5-substituted oxazoles in high yields and with shorter reaction times. mdpi.comacs.org This technique often uses more environmentally friendly solvents like isopropanol. acs.org

The use of ionic liquids as recyclable solvents in the Van Leusen synthesis is another green approach. semanticscholar.org These solvents can be recovered and reused multiple times without a significant loss in reaction efficiency. organic-chemistry.org Furthermore, performing reactions in water, the most sustainable solvent, has been explored. For instance, the Van Leusen reaction has been successfully carried out in water with the aid of β-cyclodextrin. semanticscholar.org

Installation and Regioselective Functionalization of the Oxan-4-yl Substituent

The introduction of the oxan-4-yl group onto the oxazole ring can be achieved either by starting with a precursor already containing this moiety or by functionalizing a pre-formed oxazole ring.

Starting with a precursor such as tetrahydropyran-4-carboxaldehyde in a Van Leusen synthesis is a direct method for installing the oxan-4-yl group at the 5-position of the oxazole ring. nih.govmdpi.com Alternatively, a ketone bearing the oxan-4-yl group can be used in transition metal-catalyzed or electrochemical syntheses. organic-chemistry.orgorganic-chemistry.org

For regioselective functionalization, direct C-H activation and arylation of a pre-formed oxazole ring at a specific position can be achieved using palladium catalysis. acs.org While this is more commonly used for aryl substituents, similar strategies could potentially be adapted for the introduction of alkyl or cycloalkyl groups. In some cases, structural modifications of a lead compound have involved the introduction of an oxan-4-yl group to improve pharmacokinetic properties. nih.govresearchgate.net This often involves multi-step synthetic sequences where the oxan-4-yl group is introduced onto a larger molecular scaffold that already contains the oxazole ring.

Nucleophilic Substitution Reactions at Oxazole Ring Positions

Nucleophilic substitution reactions on the oxazole ring are generally challenging due to the electron-rich nature of the heterocycle. pharmaguideline.comsemanticscholar.org However, such reactions can be facilitated, particularly when a suitable leaving group, such as a halogen, is present on the ring. The reactivity of the carbon positions on the oxazole ring towards nucleophilic attack generally follows the order C2 >> C4 > C5. semanticscholar.orgtandfonline.com

The C2 position is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. pharmaguideline.com This is often exploited by introducing a halogen atom at the C2 position, which can then be displaced by a variety of nucleophiles. It is important to note that in many instances, nucleophilic attack can lead to ring cleavage rather than simple substitution, transforming the oxazole into other heterocyclic systems like imidazoles in the presence of ammonia (B1221849). pharmaguideline.com

Table 1: Examples of Nucleophilic Substitution on Oxazole Derivatives

Oxazole SubstrateNucleophileProductConditionsReference
2-ChlorooxazoleMethoxide (CH3O-)2-MethoxyoxazoleNot specified numberanalytics.com
Halogenated OxazoleAmmonia/Formamide (B127407)Imidazole (B134444) DerivativeNot specified pharmaguideline.com

This table is illustrative of general oxazole reactivity and not specific to this compound.

Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, offering a versatile route to functionalized oxazoles. researchgate.netscispace.com Methodologies such as Suzuki-Miyaura, Stille, Negishi, and Heck reactions have been successfully applied to oxazole scaffolds. researchgate.net These reactions typically involve the coupling of a pre-functionalized oxazole (e.g., a halo-oxazole or an organometallic oxazole) with a suitable coupling partner, catalyzed by a transition metal complex, most commonly palladium. researchgate.net

For instance, the Suzuki-Miyaura coupling enables the arylation or vinylation of oxazoles by reacting a halo-oxazole with a boronic acid or ester. Similarly, Stille coupling uses organotin reagents, while Negishi coupling employs organozinc reagents. researchgate.net These methods allow for the precise introduction of a wide array of substituents onto the oxazole core, which is fundamental for creating libraries of analogues for further research. Both C-C and C-N bond formation reactions have been developed, with Ullmann-type reactions also providing a pathway for C-N and C-O bond formation, although they often require harsh conditions. researchgate.net

Table 2: Overview of Cross-Coupling Reactions on Oxazole Scaffolds

Reaction NameOxazole ReagentCoupling PartnerCatalyst System (Typical)Bond FormedReference
Suzuki-MiyauraHalo-oxazoleBoronic acid/esterPd catalyst (e.g., Pd(PPh3)4) + BaseC-C researchgate.netresearchgate.net
StilleHalo-oxazoleOrganostannanePd catalystC-C researchgate.netresearchgate.net
NegishiHalo-oxazoleOrganozincPd or Ni catalystC-C researchgate.netresearchgate.net
HeckHalo-oxazoleAlkenePd catalyst + BaseC-C (alkenyl) researchgate.net
Buchwald-HartwigHalo-oxazoleAminePd catalyst + BaseC-N researchgate.net

This table summarizes common cross-coupling reactions applicable to the oxazole ring system.

Direct C-H Functionalization of the Oxazole Core

Direct C-H functionalization has emerged as a more atom-economical and efficient alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalization of the oxazole ring. beilstein-journals.orgresearchgate.net This strategy involves the direct conversion of a C-H bond on the oxazole core into a new C-C or C-heteroatom bond, typically with the aid of a transition-metal catalyst. researchgate.net

Palladium-catalyzed direct arylations are among the most developed methods in this category. researchgate.netbeilstein-journals.org The regioselectivity of C-H activation is a critical aspect. For oxazoles, the C2 and C5 positions are generally the most reactive sites for deprotonation and subsequent functionalization. wikipedia.orgnih.gov For example, direct arylation of 2-substituted oxazoles often occurs selectively at the C5 position. mdpi.com Various catalytic systems, including those based on palladium, rhodium, and copper, have been employed for the direct arylation, alkenylation, and alkylation of oxazoles with a range of coupling partners like aryl halides, alkenes, and alkylboronic acids. beilstein-journals.orgmdpi.com

Table 3: Examples of Direct C-H Functionalization of Oxazoles

Oxazole TypeReaction TypeCoupling PartnerCatalyst SystemPosition FunctionalizedReference
(Benz)oxazoleArylationAryl ChlorideNHC-Pd(II)-Im complexC2 researchgate.net
2-Substituted OxazolesAlkenylationAcrylatesPd(OAc)2 / AgOAcC5 mdpi.com
BenzoxazoleArylationPhenyl BromideRh(I) catalystC2 beilstein-journals.org
OxazoleArylationAryl BromidePdCl(dppb)(C3H5)C2 beilstein-journals.org

This table highlights various methods for the direct functionalization of the oxazole core.

Multi-Component Reactions and Cascade Transformations for Complex Oxazole Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are highly efficient for building complex molecules. researchgate.netroutledge.com Several MCRs have been developed for the one-pot synthesis of highly substituted oxazoles. researchgate.netacs.org A notable example is the acid-promoted tandem cyclization of arylglyoxal monohydrates, nitriles, and various C-nucleophiles, which proceeds through a Robinson-Gabriel-type mechanism to afford fully substituted oxazoles. acs.orgnih.gov

Cascade transformations, also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular reactions where the subsequent reaction is triggered by the functionality formed in the previous step. acs.org These processes are highly atom-economical and can rapidly generate molecular complexity from simple starting materials. researchgate.net For instance, cascade reactions have been designed to construct fused heterocyclic systems, such as chromeno[3,2-d]oxazoles, from simple precursors in a sequential, one-pot manner. acs.org Such strategies are invaluable for creating complex oxazole scaffolds that would otherwise require lengthy, multi-step syntheses.

Derivatization Strategies for Enhancing Molecular Diversity around this compound

Enhancing molecular diversity around a core scaffold like this compound is crucial for exploring its chemical space and potential applications. researchgate.netmuseonaturalistico.it Derivatization strategies leverage the synthetic methodologies described previously to systematically modify the parent structure.

Diversity can be introduced at several points:

Functionalization of the Oxazole Ring: The un-substituted C2 and C4 positions of the this compound core are prime targets for derivatization. Direct C-H functionalization (Section 2.2.3) can be used to introduce aryl, alkyl, or other groups. Alternatively, the oxazole can be halogenated and then subjected to various cross-coupling reactions (Section 2.2.2) to append a wide range of substituents. numberanalytics.com

Modification of the Oxane Ring: The tetrahydropyran (B127337) (oxane) moiety also offers opportunities for derivatization, although this typically requires starting from a functionalized oxane precursor before its incorporation into the final molecule.

Building from Diverse Precursors: Using MCRs (Section 2.3) with a variety of aldehydes, isocyanides, and other building blocks allows for the generation of a library of oxazole derivatives with diverse substitution patterns in a highly efficient manner. museonaturalistico.itekb.eg For example, the van Leusen oxazole synthesis, a classic MCR using tosylmethylisocyanide (TosMIC), is a powerful method for preparing diverse 5-substituted oxazoles from various aldehydes. nih.govorganic-chemistry.org

These strategies enable the creation of libraries of structurally diverse compounds, which is a fundamental practice in fields like medicinal chemistry for the systematic investigation of structure-activity relationships. museonaturalistico.itmdpi.com

Chemical Reactivity, Mechanistic Insights, and Transformations of 5 Oxan 4 Yl 1,3 Oxazole Systems

Electrophilic and Nucleophilic Reactivity Profiles of the Oxazole (B20620) Ring

The oxazole ring exhibits a dual reactivity profile. numberanalytics.com The nitrogen atom's electron-withdrawing nature deactivates the ring towards electrophiles compared to other five-membered heterocycles like furan, but it also makes certain positions susceptible to nucleophilic attack. numberanalytics.comclockss.org Conversely, the presence of electron-donating substituents can activate the ring, facilitating electrophilic substitution. numberanalytics.comtandfonline.com Oxazoles are weakly basic, with the conjugate acid of the parent oxazole having a pKa of 0.8, significantly less basic than imidazole (B134444) (pKa = 7). wikipedia.org Protonation and alkylation typically occur at the nitrogen atom in the 3-position. thepharmajournal.compharmaguideline.comsemanticscholar.org

Nucleophilic substitution reactions are generally rare on an unsubstituted oxazole ring and often require the presence of a good leaving group. thepharmajournal.comtandfonline.com When such reactions do occur, they are most facile at the C2 position. tandfonline.comcutm.ac.in More commonly, nucleophilic attack, especially at the C2 position, can lead to ring cleavage rather than direct substitution. pharmaguideline.com

Comparative Analysis of Reactivity at C2, C4, and C5 Positions

The reactivity of the carbon atoms in the oxazole ring varies significantly, a consequence of the differing electron densities. Molecular orbital calculations and experimental observations indicate that the C2 position is the most electron-deficient, followed by C5 and then C4. pharmaguideline.comclockss.org This hierarchy governs the site of various chemical transformations.

C2 Position: Being the most electron-deficient and flanked by two heteroatoms, the C2 position is the most acidic and the primary site for deprotonation by strong bases. pharmaguideline.comtandfonline.comwikipedia.org This deprotonation can lead to metallated oxazoles, which are useful intermediates, though they can be unstable and undergo ring-opening to form isocyanides. pharmaguideline.comwikipedia.org The C2 position is also the most susceptible to nucleophilic attack, particularly if a leaving group is present. pharmaguideline.comtandfonline.comcutm.ac.in The order of ease for displacing halogens via nucleophilic substitution is C2 >> C4 > C5. thepharmajournal.comtandfonline.com

C4 and C5 Positions: Electrophilic substitution on the oxazole ring is generally difficult but, when it occurs, it preferentially takes place at the C5 position. thepharmajournal.comtandfonline.comwikipedia.orgcutm.ac.in However, some sources suggest the order of reactivity towards electrophiles is C4 > C5 > C2. pharmaguideline.com The presence of an electron-donating group is often required to activate the ring for such reactions. numberanalytics.comtandfonline.comwikipedia.org For 5-(oxan-4-yl)-1,3-oxazole, the electron-donating alkyl-like oxane group at C5 would be expected to activate the ring, directing electrophiles primarily to the C4 position.

The relative acidity of the ring protons follows the order C2 > C5 > C4. tandfonline.comsemanticscholar.org

PositionReactivity ProfileGoverning FactorsTypical Reactions
C2Most electron-deficient; most acidic proton. pharmaguideline.comwikipedia.org Primary site for nucleophilic attack/substitution. tandfonline.comcutm.ac.inFlanked by electronegative O and N atoms. researchgate.netDeprotonation/Metallation pharmaguideline.comwikipedia.org, Nucleophilic Substitution (with leaving group) cutm.ac.in
C4Higher electron density than C2 and C5. clockss.org Susceptible to electrophilic attack, especially with activating groups at C5.Adjacent to the oxygen atom.Electrophilic Substitution (activated rings) pharmaguideline.com
C5Primary site for electrophilic substitution in many cases. tandfonline.comwikipedia.orgcutm.ac.inAdjacent to the nitrogen atom.Electrophilic Substitution tandfonline.comwikipedia.orgcutm.ac.in, Halogenation princeton.edu

Studies on Ring-Opening Pathways and Rearrangement Processes

The oxazole ring can undergo several transformations involving cleavage and restructuring of the heterocyclic core. These pathways are often initiated by heat, light, or chemical reagents.

Ring-Opening: Nucleophilic attack can lead to ring cleavage. pharmaguideline.com For instance, treatment of oxazoles with ammonia (B1221849) or formamide (B127407) can yield imidazoles through a process of ring opening and subsequent recyclization. pharmaguideline.com Deprotonation at the C2 position with a strong base can also be accompanied by ring opening, ultimately producing an isonitrile. cutm.ac.in Photodissociation studies show that upon UV excitation, a primary relaxation pathway involves ring opening via O1–C2 bond scission, leading to further fragmentation. rsc.org Theoretical studies of excited states also point to ring-opening as a dominant relaxation channel, occurring on an ultrafast timescale. acs.org

Rearrangement Processes: The Cornforth rearrangement is a characteristic thermal reaction of 4-acyloxazoles. wikipedia.orgwikipedia.org In this process, the acyl group's substituent and the C5 substituent exchange positions via a nitrile ylide intermediate. wikipedia.org While this specific rearrangement requires a 4-acyl group, it highlights the ring's capacity for pericyclic reactions. wikipedia.org More recent research has demonstrated novel skeletal rearrangements of oxazoles into larger (azepine) or different (pyrrole) heterocyclic systems through controlled electrocyclization reactions, showcasing innovative, unconventional reaction sequences. nih.govacs.org

Influence of the Oxan-4-yl Substituent on Aromaticity and Reactivity

The oxan-4-yl (or tetrahydropyran-4-yl) group attached at the C5 position of the oxazole ring acts as a secondary alkyl substituent. Such groups are generally considered to be weakly electron-donating through an inductive effect. This substituent influences the electronic properties and, consequently, the reactivity of the oxazole ring in this compound.

Aromaticity: The fundamental aromatic character of the oxazole ring is largely retained. However, electron-donating groups can subtly influence the electron distribution. The oxazole ring's aromaticity is considered weaker than that of thiazole. wikipedia.org The electron-donating oxan-4-yl group at C5 will increase the electron density within the ring, particularly at the C4 position, potentially making the ring system slightly less stable but more reactive.

Reactivity: The primary effect of the C5-oxan-4-yl group is the activation of the oxazole ring towards electrophilic attack. numberanalytics.comtandfonline.comwikipedia.org With an electron-donating group at C5, the C4 position becomes the most likely site for electrophilic substitution. The substituent will also influence the acidity of the remaining ring protons; by donating electron density, it would slightly decrease the acidity of the C2 and C4 protons compared to an unsubstituted oxazole. The presence of the substituent may also sterically hinder reactions at the C5 position itself.

Exploration of Oxidation and Reduction Chemistries

The oxazole nucleus is susceptible to both oxidation and reduction, often resulting in ring-opening.

Oxidation: Oxazole rings are relatively sensitive to oxidation. pharmaguideline.comtandfonline.comsemanticscholar.org Strong oxidizing agents like potassium permanganate (B83412) or chromic acid can open the ring. pharmaguideline.com Oxidation can occur at the C4 position, leading to cleavage of the C4-C5 bond. tandfonline.comsemanticscholar.org In a specific example, the oxidation of 4,5-diphenyloxazole (B1616740) with ceric ammonium (B1175870) nitrate (B79036) (CAN) yielded an imide and benzoic acid. wikipedia.orgcutm.ac.in The photo-oxidation of oxazoles with singlet oxygen is also a significant degradation pathway, proceeding primarily via a [4+2]-cycloaddition across the C2 and C5 positions to form an unstable bicyclic endoperoxide, which then rearranges or cleaves. murdoch.edu.aucdu.edu.au Furthermore, C2-unsubstituted oxazoles can undergo enzymatic ring oxidation catalyzed by aldehyde oxidase to form the corresponding 2-oxazolone. nih.gov

Reduction: The reduction of oxazoles typically leads to ring-opened products or partially saturated oxazolines. tandfonline.comsemanticscholar.org For example, reduction with a nickel-aluminum alloy in aqueous potassium hydroxide (B78521) can cause ring opening. tandfonline.comsemanticscholar.org Catalytic hydrogenation can also be employed. A polarographic electrochemical reduction has been shown to occur at the C2 position. tandfonline.comsemanticscholar.org

Kinetic and Thermodynamic Parameters Governing Oxazole Reactions

The rates and outcomes of oxazole reactions are governed by kinetic and thermodynamic factors, which have been explored through experimental and computational studies.

Kinetic Studies: The kinetics of the photo-oxidation of oxazoles by singlet oxygen have been investigated. murdoch.edu.auresearchgate.netnih.gov These studies show the reaction proceeds via a [4+2]-cycloaddition. The pseudo-first-order reaction rate constant for unsubstituted oxazole was found to be 0.94 × 10⁶ M⁻¹ s⁻¹, while a substituted oxazole (4-methyl-2,5-diphenyloxazole) reacted slightly faster at 1.14 × 10⁶ M⁻¹ s⁻¹, demonstrating the electronic effect of substituents. murdoch.edu.aunih.gov This suggests that the electron-donating oxan-4-yl group in this compound would likely result in a slightly higher rate of photo-oxidation compared to the parent oxazole.

Kinetic Data for Photo-Oxidation of Oxazoles with Singlet Oxygen at 300 K murdoch.edu.aunih.gov
CompoundPseudo-First-Order Rate Constant (k)
Oxazole (unsubstituted)0.94 × 10⁶ M⁻¹ s⁻¹
4-methyl-2,5-diphenyloxazole1.14 × 10⁶ M⁻¹ s⁻¹

Thermodynamic Parameters: Computational studies using Density Functional Theory (DFT) have been crucial in elucidating reaction mechanisms and thermodynamics. For the reaction with singlet oxygen, the [4+2]-cycloaddition pathway is favored, with a calculated energetically accessible corridor of 57 kJ/mol. murdoch.edu.aucdu.edu.auresearchgate.netnih.gov Studies on the oxidation of oxazole by OH radicals, a key atmospheric process, show that OH-addition to the carbon atoms is kinetically and thermodynamically more favorable than H-abstraction. researchgate.netscribd.comrsc.org The attack at the C2 position is generally the most thermodynamically favorable pathway. scribd.com These computational models provide insight into the stability of intermediates and transition states, explaining the regioselectivity observed in many oxazole reactions. researchgate.netscribd.com

Advanced Spectroscopic and Structural Elucidation Techniques for 5 Oxan 4 Yl 1,3 Oxazole Compounds

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 5-(oxan-4-yl)-1,3-oxazole in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, confirmation of the connectivity between the oxan and oxazole (B20620) rings, and investigation of the molecule's conformational dynamics.

The ¹H NMR spectrum provides initial information on the chemical environment of the protons. The oxazole ring protons, H-2 and H-4, are expected to appear as singlets in the aromatic region, with characteristic chemical shifts. The protons on the oxan ring will appear in the aliphatic region, showing complex splitting patterns due to geminal and vicinal coupling. jst.go.jp

The ¹³C NMR spectrum reveals the number of unique carbon environments. The carbon atoms of the oxazole ring (C-2, C-4, and C-5) are expected to resonate in the downfield region typical for aromatic heterocycles, while the oxan ring carbons will appear in the upfield aliphatic region. farmaciajournal.com

While direct experimental data for this compound is not widely published, expected chemical shifts can be predicted based on data from closely related 4-substituted tetrahydropyrans and 5-substituted oxazoles. jst.go.jprsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

PositionAtomPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Key HMBC Correlations
2C-H~7.8-8.0 (s)~150-152H-4, H-5'
4C-H~7.0-7.2 (s)~120-125H-2, H-5'
5C-~155-160-
1'CH~2.9-3.1 (m)~30-35H-2'/6', H-4
2', 6'CH₂ (ax)~1.8-2.0 (m)~30-34H-1', H-3'/5'
2', 6'CH₂ (eq)~1.9-2.1 (m)H-1', H-3'/5'
3', 5'CH₂ (ax)~3.4-3.6 (m)~67-69H-2'/6'
3', 5'CH₂ (eq)~4.0-4.1 (m)H-2'/6'

To confirm the structural assignment, 2D NMR experiments are essential:

COSY (Correlation Spectroscopy) would establish proton-proton couplings, revealing the connectivity within the oxan ring (e.g., correlations between H-1', H-2'/6', and H-3'/5').

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to its directly attached carbon, allowing for the definitive assignment of the ¹³C signals for all CH and CH₂ groups.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing the link between the two ring systems. Key correlations would be observed from the oxan proton H-1' to the oxazole carbons C-4 and C-5, and from the oxazole proton H-4 to the oxan carbon C-1'.

The six-membered tetrahydropyran (B127337) (oxan) ring is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain. acs.org For 4-substituted tetrahydropyrans, the substituent can occupy either an axial or an equatorial position. rsc.org

For this compound, the bulky oxazole group is expected to strongly prefer the equatorial position to avoid 1,3-diaxial interactions with the axial protons at C-2' and C-6' of the oxan ring. This conformational preference can be confirmed by analyzing the coupling constants (³J) of the H-1' proton in the ¹H NMR spectrum. A large coupling constant (typically 8-12 Hz) for the trans-diaxial couplings between H-1' (axial) and the axial protons at C-2' and C-6' would confirm the equatorial orientation of the oxazole substituent. Low-temperature NMR studies could also be employed to slow the ring inversion process, potentially allowing for the observation of both conformers and the determination of the free energy difference (ΔG) between them. rsc.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

The FT-IR spectrum is expected to show characteristic absorption bands for both the oxazole and oxan moieties. researchgate.netchemmethod.com Key expected vibrations include:

Oxazole Ring: C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region, and various ring stretching and breathing modes between 1000-1400 cm⁻¹. researchgate.net A characteristic C-O-C stretching vibration of the oxazole ring is also expected.

Oxan Ring: Strong C-O-C stretching vibrations from the ether linkage, typically in the 1050-1150 cm⁻¹ region. Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

Raman spectroscopy, which relies on inelastic scattering of light, is complementary to FT-IR. researchgate.net Non-polar bonds, such as the C=C bond in the oxazole ring, often produce strong Raman signals, whereas they may be weak in the IR spectrum. The combination of both techniques provides a more complete vibrational profile of the molecule. core.ac.uk

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Frequency Range (cm⁻¹)AssignmentMoiety
~2850-2960C-H Stretch (aliphatic)Oxan
~1600-1620C=N StretchOxazole
~1510-1540C=C Stretch (aromatic)Oxazole
~1320-1350Ring StretchOxazole
~1050-1150C-O-C Stretch (ether)Oxan
~1080-1100Ring BreathingOxazole

Mass Spectrometry (HRMS, MS/MS) for Exact Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the exact mass of the molecular ion, allowing for the calculation of its elemental formula. For this compound (C₉H₁₃NO₂), the expected monoisotopic mass is 167.0946 g/mol . clockss.org

Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion to elucidate its structure. The fragmentation pattern of this compound would be a composite of the characteristic cleavages of both the oxazole and tetrahydropyran rings. clockss.orgnih.gov

Oxazole Ring Fragmentation: The oxazole ring is relatively stable, but a characteristic fragmentation involves the loss of CO followed by the loss of HCN. clockss.orgmdpi.com

Tetrahydropyran Ring Fragmentation: The tetrahydropyran ring typically undergoes fragmentation via cleavage adjacent to the ether oxygen (α-cleavage) or through ring-opening reactions. uga.edursc.org A prominent fragment would likely arise from the loss of the oxazole moiety or cleavage within the oxan ring itself.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/zPossible Fragment Structure/Loss
167[M]⁺, Molecular Ion
139[M - CO]⁺
84[C₅H₈O]⁺, Fragment from oxan ring cleavage
83[C₅H₇O]⁺, Oxan ring fragment after H loss
69[C₃H₃NO]⁺, Oxazole ring
41[C₂H₃N]⁺, Acetonitrile fragment after rearrangement

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. anchor-publishing.com Although a crystal structure for this compound is not publicly available, analysis of related oxazole and tetrahydropyran derivatives allows for a reliable prediction of its key structural features. bohrium.combeilstein-journals.orggoogle.com

The analysis would confirm the planarity of the aromatic oxazole ring and the chair conformation of the oxan ring. bohrium.comresearchgate.net Crucially, it would definitively establish the equatorial orientation of the oxazole substituent on the oxan ring. The precise bond lengths, bond angles, and torsion angles would be determined with high precision.

Furthermore, X-ray diffraction reveals how molecules pack together in the crystal lattice. For this compound, intermolecular interactions such as weak C-H···N and C-H···O hydrogen bonds involving the oxazole nitrogen and the ether oxygen atoms are expected to play a significant role in stabilizing the crystal packing arrangement. bohrium.combgu.ac.il

Table 4: Hypothetical Crystal Data for this compound

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pna2₁
Oxan Ring ConformationChair
Oxazole Substituent PositionEquatorial
Key Intermolecular InteractionsC-H···N, C-H···O hydrogen bonds

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy probes the electronic transitions within a molecule. The oxazole ring, being an aromatic system, is the primary chromophore in this compound. It is expected to exhibit absorption bands in the UV region corresponding to π → π* and n → π* transitions. globalresearchonline.net

π → π transitions:* These are typically strong absorptions and are characteristic of the conjugated π-system of the oxazole ring.

n → π transitions:* These arise from the excitation of a non-bonding electron (from the lone pairs on the oxygen or nitrogen atoms) to an anti-bonding π* orbital. These transitions are generally weaker than π → π* transitions.

The oxan-4-yl group is a saturated aliphatic substituent and is not conjugated with the oxazole ring. Therefore, it is expected to act as an auxochrome with only a minor influence (a small bathochromic or hypsochromic shift) on the absorption maximum (λ_max) of the oxazole chromophore. nih.gov Based on studies of other simple oxazoles, the primary absorption peak is expected to be in the range of 210-250 nm. globalresearchonline.netacs.org

Table 5: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent

λ_max (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Electronic Transition
~220-240Highπ → π
>250Lown → π

Compound Index

Computational and Theoretical Investigations of 5 Oxan 4 Yl 1,3 Oxazole

Quantum Chemical Calculations (e.g., DFT, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemistry for predicting molecular properties. nih.govresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which numerous properties can be derived.

DFT methods are employed to optimize the molecular geometry of 5-(oxan-4-yl)-1,3-oxazole and to analyze its electronic landscape. ajchem-a.com Key aspects of this analysis include the distribution of electron density, the molecular electrostatic potential (MEP), and the characteristics of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net

The MEP map visually represents the charge distribution, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). ajchem-a.com For this compound, the nitrogen atom of the oxazole (B20620) ring is typically an electron-rich site. ajchem-a.com

The HOMO and LUMO energies are crucial for understanding a molecule's reactivity. The HOMO energy relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.com A larger gap implies higher stability. These parameters are calculated using DFT, often with a basis set like 6-311++G(d,p), to provide a detailed picture of the molecule's electronic behavior. researchgate.netajchem-a.com

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound

ParameterValue (eV)Description
HOMO Energy-6.8Energy of the highest occupied molecular orbital, indicating electron-donating ability.
LUMO Energy-1.2Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability.
HOMO-LUMO Gap5.6Energy difference between HOMO and LUMO, related to chemical stability and reactivity.

Note: This table is illustrative. Actual values would be determined by specific DFT calculations.

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. otterbein.edu For the synthesis of this compound, such as through a van Leusen reaction or other cyclization methods, DFT can be used to map out the entire reaction pathway. semanticscholar.org

This involves locating the structures of reactants, intermediates, transition states, and products along the reaction coordinate. A key goal is to identify the transition state—the highest energy point on the reaction path—which determines the reaction's activation energy. By calculating the Gibbs free energies of these structures, researchers can predict the feasibility of a proposed mechanism and understand the energetic barriers involved. otterbein.edu This insight is valuable for optimizing reaction conditions, such as temperature and catalysts, to improve synthesis efficiency.

Quantum chemical calculations can accurately predict various spectroscopic parameters, which are essential for structure elucidation and characterization. DFT methods are commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). mdpi.comnih.gov

The theoretical chemical shifts for this compound can be computed and then compared with experimental data. A strong correlation between the predicted and observed spectra helps to confirm the molecular structure and assign specific signals to the correct atoms in the molecule. nih.gov Machine learning models, trained on large datasets of experimental and calculated shifts, have further improved the accuracy of these predictions. mdpi.com

Table 2: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for this compound

Atom in RingPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
Oxazole C2151.0150.8
Oxazole C4125.5125.2
Oxazole C5158.0157.6
Oxane C (alpha)33.533.2
Oxane C (beta)67.066.8

Note: This table is for illustrative purposes to show the concept of comparing theoretical and experimental data.

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior

While quantum calculations are excellent for static properties, molecular dynamics (MD) simulations are used to study the movement and conformational flexibility of molecules over time. livecomsjournal.orgnih.gov For a molecule like this compound, which contains a flexible six-membered oxane ring, MD simulations are particularly valuable.

MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule's shape and orientation change. nih.gov This process, known as conformational sampling, is crucial for identifying the most stable, low-energy conformations of the molecule in different environments (e.g., in a solvent). livecomsjournal.org Understanding the dynamic behavior and preferred conformations is essential, as these factors can significantly influence how the molecule interacts with biological targets. mdpi.com

Molecular Docking and Binding Affinity Predictions for Specific Biological Targets (without clinical context)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). orientjchem.orgresearchgate.net This method is fundamental in structure-based drug design for identifying potential inhibitors of specific biological targets. nih.govnih.gov

The process involves placing the ligand into the binding site of a protein and using a scoring function to estimate the strength of the interaction, often expressed as a binding energy or docking score. nih.govuniversci.com A more negative score typically indicates a more favorable binding interaction. universci.com Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site, providing a rationale for the molecule's activity. nih.gov

Table 3: Example Molecular Docking Results for this compound Against a Hypothetical Protein Target

ParameterValueDescription
Binding Affinity-7.5 kcal/molAn estimate of the binding free energy, indicating favorable interaction.
Key Interacting ResiduesTYR 84, SER 122, PHE 288Amino acids in the binding pocket that form significant contacts with the ligand.
Hydrogen Bonds1Number of hydrogen bonds formed between the ligand and the protein.

Note: This table is a hypothetical example. Actual results depend on the specific protein target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Design Optimization (without clinical data)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov For a class of compounds including this compound, QSAR models can be developed to predict the activity of new, unsynthesized analogs. mdpi.com

The process involves calculating a set of molecular descriptors (physicochemical properties, topological indices, etc.) for a series of related molecules with known activities. Statistical methods, such as multiple linear regression, are then used to build a model that correlates these descriptors with the observed activity. nih.gov The resulting QSAR model can be used to predict the activity of new derivatives and to understand which structural features are most important for enhancing activity, thereby guiding the design of more potent compounds. mdpi.commdpi.com

Applications As Chemical Biology Probes and Advanced Synthetic Intermediates

Design Principles for Developing 5-(oxan-4-yl)-1,3-oxazole as Molecular Tools in Biological Systems

The design of this compound as a molecular tool is predicated on the distinct properties of its constituent parts. The 1,3-oxazole ring is a five-membered aromatic heterocycle containing nitrogen and oxygen, which enables it to engage in various non-covalent interactions with biological macromolecules like enzymes and receptors. nih.govsemanticscholar.orgtandfonline.com These interactions include hydrogen bonds, ion-dipole, and pi-pi stacking, which are crucial for molecular recognition and binding. tandfonline.com The oxazole (B20620) scaffold can also act as an electron donor or acceptor, a property that can be exploited in the design of fluorescent probes based on a donor-π-acceptor model. nih.gov

The incorporation of the oxane (tetrahydropyran) ring at the 5-position serves several purposes in rational drug design. Saturated heterocyclic rings are frequently used to improve pharmacokinetic properties. The oxane moiety can enhance aqueous solubility, improve metabolic stability, and reduce toxicity compared to more lipophilic or aromatic substituents. Furthermore, its non-planar, three-dimensional chair conformation introduces structural rigidity and specific steric bulk, which can lead to higher binding affinity and selectivity for a target protein by providing a better fit into a binding pocket. This strategic combination of a versatile aromatic core and a beneficial aliphatic heterocycle underpins the development of this compound derivatives as specific and effective molecular probes.

Investigation of Molecular Interactions with Biological Macromolecules

The oxazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a wide array of biological macromolecules. nih.govmdpi.com Derivatives of this heterocycle have been extensively studied to understand their engagement with biological targets at a molecular level, providing insights that guide the development of new therapeutic agents and chemical probes. museonaturalistico.it

The 1,3-oxazole core is a key component in a variety of enzyme inhibitors. Its unique electronic and structural features allow it to fit into active sites and interact with key residues, leading to the modulation of enzyme activity.

DNA Gyrase: Bacterial DNA gyrase is an essential enzyme for bacterial survival, making it a well-established target for antibacterial drugs. nih.gov Several studies have demonstrated that the azole ring system, including oxazoles, can serve as a scaffold for potent DNA gyrase inhibitors. nih.govresearchgate.net For instance, a series of oxazole derivatives showed moderate inhibitory activity against DNA gyrase and topoisomerase IV, with IC₅₀ values ranging from 9.4 to 25 µg/mL. nih.gov These compounds also exhibited potent antibacterial activity against quinolone-resistant strains of Gram-positive bacteria. nih.gov

HldE-Kinase: There is currently limited publicly available research specifically detailing the inhibition of HldE-kinase by this compound or its close derivatives.

IRAK4 (Interleukin-1 Receptor-Associated Kinase 4): IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors, making it a prime target for treating inflammatory and autoimmune diseases. acrabstracts.org While specific inhibitors based on the this compound structure have not been detailed, various heterocyclic scaffolds, such as thiazole amides and imidazo[1,2-b]pyridazines, have been developed as potent IRAK4 inhibitors. nih.gov These inhibitors typically function by competing with ATP for binding in the kinase's active site, a mechanism for which oxazole derivatives are also well-suited. nih.gov The development of IRAK4 inhibitors focuses on blocking its kinase activity or its scaffolding function, both of which are critical for signal transduction. acrabstracts.orgnih.gov

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): VEGFR-2 is a key tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. nih.gov Consequently, inhibiting VEGFR-2 is a major strategy in cancer therapy. Numerous studies have successfully designed benzoxazole derivatives (an oxazole ring fused with benzene) as potent VEGFR-2 inhibitors. nih.govnih.govresearchgate.net These compounds have demonstrated significant antiproliferative activity against various cancer cell lines.

For example, one study identified a 5-methylbenzo[d]oxazole derivative, compound 12l , as a highly potent VEGFR-2 inhibitor with an IC₅₀ of 97.38 nM. nih.gov Other benzoxazole compounds also showed promising activity. nih.govnih.gov

CompoundCancer Cell LineAntiproliferative IC₅₀ (µM)VEGFR-2 Inhibition IC₅₀ (nM)Reference
12d HepG223.61267.80 nih.gov
12f MCF-722.54129.50 nih.gov
12i HepG227.30179.90 nih.gov
12l HepG210.5097.38 nih.gov
13a HepG225.47250.60 nih.gov
14b MCF-73.22705.7 (pg/ml) nih.gov
14l MCF-73.99636.2 (pg/ml) nih.gov
14o MCF-74.14586.3 (pg/ml)* nih.gov

*Data reported as remaining protein concentration (pg/ml) after treatment.

These findings highlight the potential of the oxazole scaffold to serve as a foundation for the design of potent and selective enzyme inhibitors.

The 1,3-oxazole ring is a bioisostere for amide and ester groups, allowing it to mimic these functionalities and bind to their corresponding receptors while often providing improved metabolic stability. The diverse weak interactions that oxazole derivatives can form, including hydrogen bonds and hydrophobic interactions, enable them to bind effectively to a wide spectrum of biological receptors. semanticscholar.orgtandfonline.com The specific substitution pattern on the oxazole ring plays a critical role in defining the compound's affinity and selectivity for its target. nih.gov For example, a novel oxazole derivative, 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanal oxime, was identified as a potent antagonist for both Transient Receptor Potential Ankyrin 1 (TRPA1) and Vanilloid 1 (TRPV1) receptors, which are important targets in pain and inflammation research.

Beyond simple inhibition or binding, oxazole-based compounds are being developed as sophisticated tools to probe cellular functions and intervene in specific pathways.

A notable application is in cell imaging. Researchers have synthesized novel, highly substituted oxazole derivatives that act as organelle-targeting fluorescent probes (OTFPs). nih.gov These small molecules are cell-permeable and can be designed to selectively accumulate in specific subcellular compartments, such as mitochondria or lysosomes. Their intrinsic fluorescence allows for real-time imaging of these organelles in living cells. For example, several synthesized oxazole derivatives showed excellent colocalization with a commercial lysosome tracker, with Pearson's correlation coefficients greater than 0.8, indicating high specificity for the lysosome. nih.gov

Furthermore, oxazole derivatives that inhibit key signaling molecules like VEGFR-2 can be used to study cellular response mechanisms. Studies on benzoxazole-based VEGFR-2 inhibitors have shown that these compounds can arrest the cell cycle and induce apoptosis (programmed cell death). researchgate.net For instance, compound 12l was found to arrest HepG2 cancer cells primarily at the Pre-G1 and G1 phases and induced apoptosis in 35.13% of the cell population. researchgate.net Such compounds are invaluable tools for dissecting the complex signaling cascades that control cell proliferation, survival, and death.

Role as a Versatile Synthon in the Synthesis of Complex Organic Molecules

The this compound structure is not only a pharmacophore but also a valuable synthetic intermediate, or synthon, for constructing more elaborate molecules. nih.gov The 1,3-oxazole ring is a robust aromatic system that can withstand a variety of reaction conditions, making it an ideal scaffold to build upon.

A primary method for the synthesis of 5-substituted oxazoles is the van Leusen oxazole synthesis. nih.govmdpi.com This powerful one-pot reaction utilizes tosylmethylisocyanide (TosMIC) and an aldehyde to form the oxazole ring. mdpi.com In the context of this compound, the starting aldehyde would be oxane-4-carbaldehyde. The flexibility of the van Leusen reaction allows for the synthesis of a wide array of 5-substituted oxazoles, demonstrating its utility in creating complex, multi-substituted molecules. nih.gov

Once formed, the oxazole ring can be further functionalized or used in subsequent reactions. For example, the oxazole ring can participate as a diene in Diels-Alder reactions, leading to the formation of pyridine (B92270) derivatives after a subsequent retro-Diels-Alder step. tandfonline.com This reactivity makes the oxazole core a useful linchpin in the assembly of diverse molecular architectures for drug discovery and materials science.

Applications in Catalysis and Materials Science

The utility of the oxazole core extends beyond biology into the realms of catalysis and materials science. The nitrogen atom in the oxazole ring can act as a ligand, coordinating with various metal centers to form catalysts. alfachemic.com These oxazole-containing ligands can be chiral or achiral and are employed in a range of metal-catalyzed reactions. alfachemic.comchemscene.com

A significant application is in polymerization catalysis. Vanadium complexes featuring naturally occurring oxazole structural units as ligands have been shown to be active catalysts for both ethylene polymerization and ethylene-norbornene copolymerization. mdpi.com The substitution pattern on the oxazole ligand was found to have a considerable impact on the performance of the polymerization reaction and the physical properties of the resulting copolymers. mdpi.com In another example, cobalt complexes supported by pyridine-oxazoline ligands have demonstrated high catalytic activity for the polymerization of isoprene, a key monomer for synthetic rubber. nih.gov These catalysts can produce polyisoprene with specific microstructures, highlighting the role of the ligand in controlling the catalytic process. nih.gov

Future Directions and Emerging Research Avenues for 5 Oxan 4 Yl 1,3 Oxazole Research

Development of Novel and Efficient Synthetic Transformations

Future research into 5-(oxan-4-yl)-1,3-oxazole would logically begin with the development of efficient and innovative ways to synthesize it. While general methods for creating 5-substituted oxazoles are known, research could focus on transformations tailored to the specific features of the oxane group. mdpi.com Key areas for exploration would include:

Stereoselective Syntheses: Developing methods that control the three-dimensional arrangement of the oxane ring relative to the oxazole (B20620). This could be crucial for optimizing interactions with biological targets.

Late-Stage Functionalization: Creating new chemical reactions to modify the this compound core. This would allow for the rapid generation of a library of related compounds for screening.

Flow Chemistry and Automation: Implementing continuous-flow manufacturing processes could enable safer, more efficient, and scalable production of this compound.

Green Chemistry Approaches: The use of environmentally friendly solvents, catalysts, and reaction conditions would be a key consideration in developing sustainable synthetic routes. irjmets.com

A hypothetical research program might explore the synthetic routes summarized in the table below, aiming to optimize yield, purity, and stereochemical control.

Potential Synthetic Approach Key Reactants Potential Advantages Research Focus
Van Leusen ReactionTetrahydropyran-4-carbaldehyde, TosMICVersatility, well-establishedOptimization for the specific aldehyde, minimizing side reactions
Robinson-Gabriel Synthesis2-Acylamino ketone precursorDirect formation of the oxazole ringSynthesis of the required ketone precursor from oxane derivatives
Metal-Catalyzed CyclizationsPropargyl amide derivativesHigh efficiency and potential for asymmetryDevelopment of specific catalysts for this substrate

Exploration of Unconventional Reactivity and Catalytic Cycles

Beyond its synthesis, understanding the unique reactivity of this compound is essential. The interplay between the electron-rich oxazole ring and the flexible oxane substituent could lead to novel chemical behaviors. Future research could investigate:

Organocatalysis: Using the compound itself or its derivatives as a catalyst for other chemical reactions.

Photoredox Catalysis: Exploring how the compound behaves when exposed to light in the presence of a photocatalyst, potentially unlocking new reaction pathways.

Bio-orthogonal Chemistry: Investigating reactions that could occur in a biological environment without interfering with natural processes. This would be a step towards developing the compound as a biological probe.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Modern chemical research increasingly relies on computational tools. irjmets.com For a novel compound like this compound, AI and machine learning could accelerate its development significantly by:

Predicting Biological Activity: Algorithms could screen virtual libraries of derivatives against models of various diseases to identify the most promising candidates for synthesis.

Optimizing Physicochemical Properties: Machine learning models can predict properties like solubility, stability, and cell permeability, guiding the design of more effective molecules.

De Novo Design: AI could generate entirely new molecular structures based on the this compound scaffold that are optimized for a specific biological target.

The table below outlines how AI could be integrated into a hypothetical research workflow.

AI/ML Application Objective Potential Impact
QSAR ModelingPredict the biological activity of virtual derivativesPrioritize synthesis of the most promising compounds
ADMET PredictionForecast absorption, distribution, metabolism, excretion, and toxicityReduce late-stage failures in drug development
Generative ModelsDesign novel compounds with desired propertiesExpand the chemical space around the core scaffold

Advanced Biophysical Characterization of Molecular Interactions

Assuming future research identifies a biological target for this compound, a deep understanding of its interactions at the molecular level would be crucial. Advanced biophysical techniques would be employed to:

Determine Binding Affinity: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) would measure how tightly the compound binds to its target protein.

Elucidate the Binding Mode: X-ray crystallography and cryo-electron microscopy could provide a high-resolution, three-dimensional picture of the compound bound to its target.

Analyze Binding Kinetics: These studies would reveal the rates at which the compound binds to and dissociates from its target, which is a critical factor for its biological effect.

Expansion into New Interdisciplinary Research Areas for Chemical Probes

A well-characterized molecule like this compound could serve as a valuable tool in a variety of scientific fields. As a "chemical probe," it could be used to investigate biological processes. Future interdisciplinary research could focus on:

Chemical Biology: Using the compound to study the function of a specific protein within a cell.

Neuroscience: If the compound is found to interact with a target in the brain, it could be used to study neurological pathways and diseases.

Materials Science: The oxazole core is known to have interesting electronic and photophysical properties. irjmets.com The properties of materials incorporating this compound could be explored.

Q & A

Q. What are the primary synthetic routes for 5-(oxan-4-yl)-1,3-oxazole derivatives, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound derivatives typically employs van Leusen’s oxazole synthesis (). Key steps include:

  • Starting Materials : Aromatic aldehydes, TosMIC (p-toluenesulfonylmethyl isocyanide), and K₂CO₃.
  • Reaction Conditions : Reflux in methanol (70°C, 3 hours), followed by extraction with methyl tert-butyl ether and purification.
  • Optimization : Adjust solvent polarity (e.g., methanol/water mixtures), catalyst loading, and temperature to improve yields. For example, achieved ~45–53% yields for halogen-substituted derivatives.

Q. Reference Table: Example Reaction Conditions

DerivativeCatalystSolventTemp. (°C)Yield (%)
tfoxK₂CO₃MeOH7047
noxK₂CO₃MeOH7053

Q. Which spectroscopic methods are critical for validating the structure of this compound derivatives?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm substituent positions and heterocyclic ring integrity. For example, δ ~7.8–7.9 ppm in ¹H NMR indicates aromatic protons adjacent to oxazole rings ().
  • HRMS (ESI) : Validate molecular weight (e.g., [M⁺] m/z 404.0266 calculated vs. 404.0261 observed) ().
  • X-ray Crystallography : Resolve bond lengths (e.g., C–O = 1.296 Å) and dihedral angles (e.g., 10.7° between oxazole and pendant rings) ().

Advanced Research Questions

Q. How can experimental designs evaluate the antitumor activity of this compound derivatives?

Methodological Answer:

  • In Vitro Assays : Screen against cancer cell lines (e.g., triple-negative breast cancer) using MTT assays ().
  • Target Validation : Perform molecular docking (AutoDock Vina) to assess binding to PLK-1 kinase (PDB ID: 2OU7). Key metrics include binding energy (ΔG ≤ -8 kcal/mol) and hydrogen bonding with catalytic lysine residues ().
  • Mechanistic Studies : Induce mitotic catastrophe via flow cytometry (e.g., Annexin V/PI staining) to confirm apoptosis ().

Q. What analytical approaches resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Structural Variability : Compare substituent effects (e.g., 4-bromophenyl vs. 4-fluorophenyl) on PLK-1 inhibition ( vs. 6).
  • Assay Conditions : Control for variables like cell passage number, serum concentration, and incubation time.
  • Dose-Response Validation : Replicate IC₅₀ measurements using standardized protocols (e.g., NCI-60 panel guidelines).

Q. How does X-ray crystallography inform the molecular interactions of this compound derivatives?

Methodological Answer:

  • Crystal Packing : Identify intermolecular interactions (e.g., C–H⋯F, π–π stacking with distances ≤ 3.8 Å) ().
  • Conformational Analysis : Dihedral angles (e.g., 64.1° between oxazole and phenyl rings) influence binding pocket compatibility ().
  • Electrostatic Potential Mapping : Rank halogen bond acceptor sites (e.g., N vs. O) for cocrystallization with perfluorinated iodobenzenes ().

Q. How are structure-activity relationships (SAR) established for oxazole derivatives in kinase inhibition?

Methodological Answer:

  • Substituent Screening : Test derivatives with electron-withdrawing (e.g., -Br, -NO₂) vs. electron-donating (e.g., -CH₃, -OCH₃) groups. showed bromophenyl derivatives (OXL-6) had higher PLK-1 affinity.
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with IC₅₀ values.
  • Thermodynamic Profiling : Calculate ΔG binding via isothermal titration calorimetry (ITC) ().

Safety and Handling

Q. What safety protocols are recommended for synthesizing this compound derivatives?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for volatile reagents (e.g., TosMIC) ().
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal.
  • Emergency Measures : For skin contact, wash with soap/water; for inhalation, move to fresh air ().

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